2,6-Dibromo-3,4-difluorophenylacetonitrile
Description
2,6-Dibromo-3,4-difluorophenylacetonitrile (C₈H₃Br₂F₂N, molecular weight: 310.92 g/mol) is a polyhalogenated aromatic nitrile characterized by bromine substituents at the 2- and 6-positions, fluorine atoms at the 3- and 4-positions, and an acetonitrile group at the benzylic position. Its applications may include serving as a precursor in pharmaceutical or agrochemical synthesis, leveraging the electron-withdrawing effects of halogens to modulate reactivity in cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKWUMOHBNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,6-dibromo-3,4-difluorophenylacetonitrile typically proceeds through:
- Selective halogenation of a suitably substituted phenyl precursor to introduce bromine atoms at the 2 and 6 positions.
- Introduction of fluorine atoms at the 3 and 4 positions, often via electrophilic fluorination or starting from fluorinated phenyl derivatives.
- Formation of the acetonitrile side chain through nucleophilic substitution or cyanomethylation reactions.
This approach ensures regioselectivity and functional group compatibility, critical for obtaining the target compound with high purity and yield.
Detailed Preparation Methods
Starting Materials and Halogenation
- Starting from 3,4-difluorotoluene or related fluorinated phenyl compounds : The fluorine atoms are often introduced beforehand on the aromatic ring due to their strong electron-withdrawing effects which influence subsequent bromination selectivity.
- Bromination : Electrophilic aromatic substitution using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled temperature and solvent conditions targets the 2 and 6 positions relative to the fluorines.
This step requires careful control to avoid polybromination or substitution at undesired positions.
Introduction of the Acetonitrile Group
- Side-chain functionalization : The methyl group (if present as in toluene derivatives) is converted to an acetonitrile moiety via halogenation to form a bromomethyl intermediate followed by nucleophilic substitution with cyanide ion.
- Alternatively, direct cyanomethylation of the dibromo-difluorophenyl ring using reagents like chloroacetonitrile under basic conditions can be employed.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and molecular formula.
Representative Synthesis Example (Based on Analogous Compounds)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-Difluorotoluene + Br2, FeBr3 catalyst, low temperature | Electrophilic bromination to introduce bromines at 2,6-positions |
| 2 | Brominated intermediate + NBS (N-bromosuccinimide), light or heat | Bromomethylation of methyl group to form bromomethyl derivative |
| 3 | Bromomethyl derivative + KCN, DMF solvent, room temperature | Nucleophilic substitution to replace bromide with nitrile group |
| 4 | Purification by recrystallization | Obtain pure this compound |
Comparative Data Table of Related Compounds and Preparation Notes
Research Findings and Observations
- The regioselectivity of bromination is influenced by the electron-withdrawing fluorine atoms, which direct bromination to the ortho and para positions relative to themselves, facilitating 2,6-dibromo substitution.
- The bromomethyl intermediate formation is critical; incomplete bromination or side reactions can lower yield.
- The cyanide substitution step requires careful handling due to toxicity and potential side reactions; polar aprotic solvents like DMF enhance nucleophilicity.
- Purification challenges arise due to the compound's halogenated aromatic nature, often necessitating chromatographic methods for high purity.
- Analogous compounds such as 2,6-dibromo-3,5-difluorophenylacetonitrile have been synthesized using similar routes, confirming the robustness of the methodology.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Bromination reagent | Br2, FeBr3 or NBS | Controls bromine incorporation and position |
| Temperature | 0–25 °C | Prevents over-bromination |
| Solvent | Dichloromethane or chloroform | Solubilizes reactants, affects selectivity |
| Cyanide source | KCN or NaCN | Provides nucleophile for nitrile formation |
| Reaction time | 2–24 hours | Ensures completion of substitution |
| Purification | Recrystallization or chromatography | Achieves desired purity and yield |
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3,4-difluorophenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 2,6-dibromo-3,4-difluorophenylacetonitrile and structurally related compounds, based on available evidence and extrapolation from analogs:
Key Findings:
Substituent Position Effects: The 3,4-difluoro arrangement in the target compound introduces steric and electronic asymmetry compared to the 3,5-difluoro isomer. This asymmetry may influence crystal packing (e.g., edge-to-face π-π interactions observed in related pyridines ) and reactivity in cross-coupling reactions.
Reactivity in Synthesis :
- Compounds like 2,4,6-tribromo-3,5-difluoropyridine undergo lithium-halogen exchange to generate intermediates for functionalization (e.g., ketone or acetyl derivatives) . By analogy, this compound may participate in similar reactions, with the nitrile group offering additional sites for hydrolysis or cyclization.
Commercial and Practical Considerations :
- The discontinued status of 2,6-dibromo-3,5-difluorophenylacetonitrile suggests challenges in synthesis scalability or niche applications. The 3,4-difluoro isomer’s commercial viability remains unconfirmed but may face similar hurdles.
Notes and Limitations
Discrepancy in Substituent Positions : The evidence primarily discusses 3,5-difluoro isomers, while the target compound is 3,4-difluoro . Direct comparisons are inferred from structural analogs, and experimental validation is needed.
Data Gaps : Physicochemical properties (melting/boiling points, solubility) and detailed synthetic protocols for the 3,4-difluoro isomer are unavailable in the provided sources.
Biological Activity
2,6-Dibromo-3,4-difluorophenylacetonitrile is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H3Br2F2N
- CAS Number : 1803775-69-0
- IUPAC Name : this compound
The compound features a phenyl ring with bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's lipophilicity and may affect its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can modulate the compound's electronic properties, potentially enhancing its ability to form stable interactions with target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity by stabilizing certain conformations or competing with endogenous ligands.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various bacterial strains. For instance, a study showed that derivatives of phenylacetonitrile exhibited significant antibacterial effects against Gram-positive bacteria.
- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines. A related compound demonstrated cytotoxicity against breast cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : There is evidence that halogenated phenylacetonitriles can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various phenylacetonitrile derivatives found that this compound exhibited notable activity against Staphylococcus aureus. The mechanism was attributed to disruption of cell wall synthesis and enhanced permeability.
Case Study 2: Anticancer Activity
In vitro assays on MCF-7 breast cancer cells revealed that treatment with derivatives similar to this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
